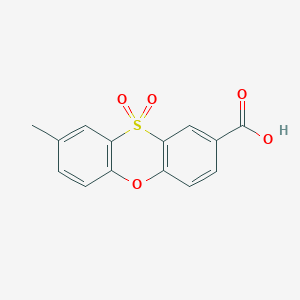
8-Methyl-10,10-dioxo-10H-10lambda~6~-phenoxathiine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-10,10-dioxo-10H-10lambda~6~-phenoxathiine-2-carboxylic acid is a complex organic compound belonging to the phenoxathiine family. This compound is characterized by its unique structure, which includes a phenoxathiine core with a carboxylic acid group at the 2-position and a methyl group at the 8-position. The presence of the dioxo group at the 10-position further adds to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-10,10-dioxo-10H-10lambda~6~-phenoxathiine-2-carboxylic acid typically involves the reaction of 4,4’-oxydibenzoic acid with strong sulfur-containing electrophiles. The process begins with the substitution of hydrogen atoms at positions 2 and 2’ of the aromatic ring, followed by intramolecular cyclization to form the phenoxathiine ring. Chlorosulfonic acid or oleum is commonly used to facilitate this reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process involves multiple purification steps, including recrystallization and chromatography, to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methyl-10,10-dioxo-10H-10lambda~6~-phenoxathiine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxo groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like chlorosulfonic acid for electrophilic substitution and sodium hydroxide for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of the phenoxathiine core, such as sulfonamides, carboxamides, and nitro compounds .
Wissenschaftliche Forschungsanwendungen
8-Methyl-10,10-dioxo-10H-10lambda~6~-phenoxathiine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its role as a potential MAO inhibitor antidepressant.
Industry: Utilized in the design of thermally stable polyamides and electroluminescent materials.
Wirkmechanismus
The mechanism of action of 8-Methyl-10,10-dioxo-10H-10lambda~6~-phenoxathiine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s dioxo groups and carboxylic acid moiety play a crucial role in its reactivity and binding affinity. It can inhibit enzymes by forming stable complexes, thereby affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 10,10-Dioxo-10H-phenoxathiine-2-carboxylic acid
- 4-Nitro-10,10-dioxo-10H-phenoxathiine-2-carboxylic acid
- 4,6-Dinitro-10,10-dioxo-10H-phenoxathiine-2-carboxylic acid
Comparison: Compared to its analogs, 8-Methyl-10,10-dioxo-10H-10lambda~6~-phenoxathiine-2-carboxylic acid is unique due to the presence of the methyl group at the 8-position. This structural difference influences its chemical reactivity, making it more suitable for specific applications, such as the synthesis of polyconjugated compounds and electroluminescent materials .
Eigenschaften
CAS-Nummer |
51763-22-5 |
|---|---|
Molekularformel |
C14H10O5S |
Molekulargewicht |
290.29 g/mol |
IUPAC-Name |
8-methyl-10,10-dioxophenoxathiine-2-carboxylic acid |
InChI |
InChI=1S/C14H10O5S/c1-8-2-4-10-12(6-8)20(17,18)13-7-9(14(15)16)3-5-11(13)19-10/h2-7H,1H3,(H,15,16) |
InChI-Schlüssel |
YSBGMLKPMDKCPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC3=C(S2(=O)=O)C=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester](/img/structure/B14654753.png)
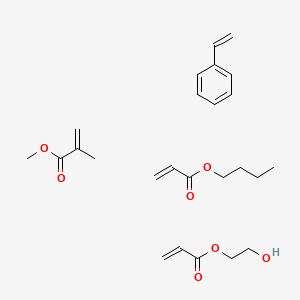
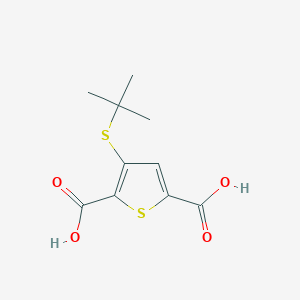
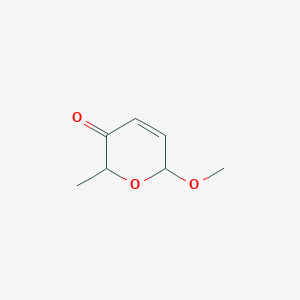
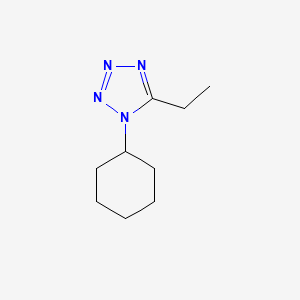

![7-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14654821.png)
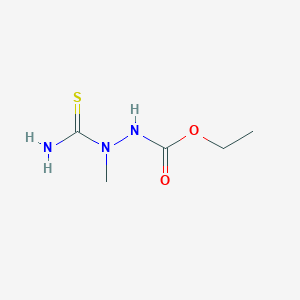


![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate](/img/structure/B14654832.png)

